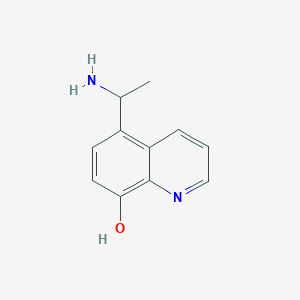![molecular formula C11H12O4 B15277007 (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid bicyclic framework, which imparts significant steric hindrance and influences its reactivity and interaction with other molecules. The presence of two carboxylic acid groups further adds to its chemical versatility, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a cyclopentadiene derivative reacts with a suitable dienophile to form the bicyclic core. Subsequent functionalization steps introduce the spirocyclic and carboxylic acid groups.
Reaction Conditions:
Temperature: Typically conducted at elevated temperatures (80-120°C) to facilitate the Diels-Alder reaction.
Solvent: Non-polar solvents like toluene or dichloromethane are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted spirocyclic derivatives.
Scientific Research Applications
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid: Lacks the stereochemistry specified in (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid.
Bicyclo[2.2.1]heptane derivatives: Similar bicyclic core but without the spirocyclic structure.
Uniqueness
The unique stereochemistry of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid imparts specific spatial orientation, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(1S,2R,3R,4R)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9(13)7-5-1-2-6(8(7)10(14)15)11(5)3-4-11/h1-2,5-8H,3-4H2,(H,12,13)(H,14,15)/t5-,6+,7-,8-/m1/s1 |
InChI Key |
LWSWVNJMECIFIF-ULAWRXDQSA-N |
Isomeric SMILES |
C1CC12[C@@H]3C=C[C@H]2[C@H]([C@@H]3C(=O)O)C(=O)O |
Canonical SMILES |
C1CC12C3C=CC2C(C3C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
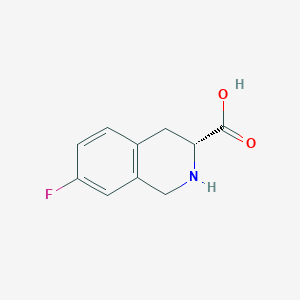
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

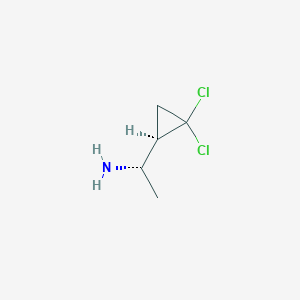
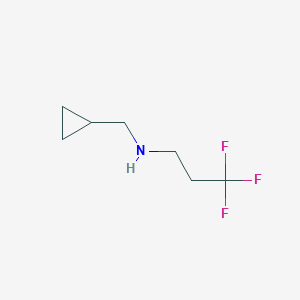
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
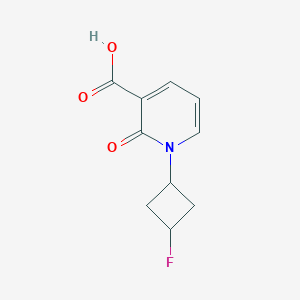
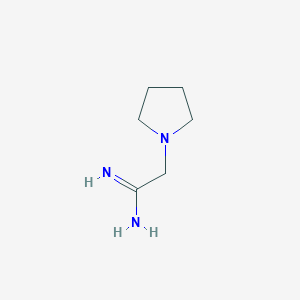
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
